molecular formula C21H21F2N5O4S B10965002 5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10965002
M. Wt: 477.5 g/mol
InChI Key: FDKDYECCKGKGSN-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a morpholinosulfonyl phenyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced via a nucleophilic substitution reaction using difluoromethylating agents.

    Attachment of the Morpholinosulfonyl Phenyl Group: This step involves the coupling of the morpholinosulfonyl phenyl group to the pyrazolo[1,5-a]pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and difluoromethyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the morpholinosulfonyl phenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the difluoromethyl and morpholinosulfonyl phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H21F2N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(3-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H21F2N5O4S/c22-19(23)18-11-17(13-4-5-13)26-20-16(12-24-28(18)20)21(29)25-14-2-1-3-15(10-14)33(30,31)27-6-8-32-9-7-27/h1-3,10-13,19H,4-9H2,(H,25,29)

InChI Key

FDKDYECCKGKGSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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